1-ethyl-4-(2-phenoxybenzoyl)piperazine
Description
1-Ethyl-4-(2-phenoxybenzoyl)piperazine is a piperazine derivative characterized by an ethyl group at the N1 position and a 2-phenoxybenzoyl substituent at the N4 position. The 2-phenoxybenzoyl moiety likely contributes to its steric and electronic properties, influencing receptor binding and metabolic stability. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles, including solubility, bioavailability, and target specificity .
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-20-12-14-21(15-13-20)19(22)17-10-6-7-11-18(17)23-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAIQTVVSBZICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Receptor Binding Affinity of Select Piperazine Derivatives
Impact of Substituents on Solubility and Pharmacokinetics
Solubility and bioavailability are heavily influenced by substituent chemistry:
- Spacer Groups: Quinolone-piperazine derivatives with ethylene or methylene spacers between the core and piperazine exhibited high aqueous solubility (>80 µM at pH 2.0–6.5), whereas direct attachment (e.g., N-phenylpiperazinyl) reduced solubility to <20 µM ().
- pKa Modulation : Piperazine derivatives with ethylene spacers (pKa ~6–7) showed better solubility than those with direct attachment (pKa ≤3.8), as protonation states affect ionization and dissolution ().
- Polar Groups : Anti-inflammatory cyclizine derivatives (e.g., 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine) demonstrated enhanced solubility and efficacy due to hydrophobic-aromatic balance ().
Table 2: Solubility and Physicochemical Properties
Metabolic Stability and Structural Modifications
The piperazine ring is a known metabolic hotspot, but structural adjustments can mitigate instability:
- Oxidative Metabolism: Fluoroquinolones with piperazine moieties undergo oxidation at the aromatic N1 atom, leading to dealkylation and hydroxylation (). Similar pathways may affect 1-ethyl-4-(2-phenoxybenzoyl)piperazine.
- Isosteric Replacement : Replacing piperazine with bicyclic amines or morpholine reduced metabolic clearance in Chagas disease candidates ().
- Steric Shielding: Bulky substituents (e.g., 2-phenoxybenzoyl) may protect the piperazine ring from enzymatic oxidation, as seen in ERCC1-XPF inhibitors ().
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 1-ethyl-4-(2-phenoxybenzoyl)piperazine to improve yield and purity?
- Methodological Answer : Use a two-step protocol:
- Step 1 : React 1-ethylpiperazine with 2-phenoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate nucleophilic substitution .
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1 v/v) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
- Critical Note : Excess acyl chloride or prolonged reaction times may lead to byproducts like over-alkylation; use stoichiometric control .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the piperazine ring and substituent orientation (e.g., ¹H NMR for ethyl group protons at δ 1.2–1.4 ppm and benzoyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₂N₂O₂: 346.17) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. How do I determine the structural conformation of this compound in solid-state studies?
- Methodological Answer :
- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., C=O⋯H-N interactions in the piperazine ring) and confirm dihedral angles between the benzoyl and phenoxy groups .
- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
Advanced Research Questions
Q. How can I design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors common to piperazine derivatives (e.g., serotonin 5-HT₁A/₂A, dopamine D₂) based on structural analogs .
- Assay Protocol :
- Use HEK293 cells transfected with target receptors.
- Measure cAMP accumulation or calcium flux via fluorescence-based kits .
- Include positive controls (e.g., aripiprazole for dopamine receptors) and validate with dose-response curves (EC₅₀/IC₅₀ calculations) .
Q. What strategies resolve contradictions in SAR data for analogs of this compound?
- Methodological Answer :
- Substituent Variation : Test halogenated (F, Cl) or methoxy groups at the phenoxy ring to assess electronic effects on receptor binding .
- Statistical Analysis : Apply multivariate regression to separate steric vs. electronic contributions to activity .
- Crystallographic Validation : Compare ligand-receptor co-crystal structures to explain outliers in potency data .
Q. How do I address instability of this compound in aqueous buffers?
- Methodological Answer :
- Formulation Adjustments : Use DMSO stock solutions (<10 mM) and dilute in PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
- Degradation Analysis : Perform stability studies via LC-MS under varying pH/temperature to identify breakdown products (e.g., hydrolysis of the benzoyl group) .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Modeling : Use SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Docking Studies : Perform molecular docking (AutoDock Vina) into homology models of target receptors to prioritize synthetic analogs .
Q. How can I improve solubility without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the ethyl moiety for enhanced aqueous solubility .
- Co-Crystallization : Use cyclodextrins or sulfonic acid co-formers to stabilize the compound in solution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
